[D-Ser2,Leu5]enkephalin-Thr (DSLET) is a synthetic hexapeptide analog of the endogenous opioid peptide, leucine-enkephalin. [, ] It functions as a selective agonist for δ-opioid receptors (DOR), displaying a higher affinity for this receptor subtype compared to μ-opioid receptors (MOR) or κ-opioid receptors (KOR). [, , , , , ] This selectivity makes DSLET a valuable tool in scientific research for investigating the specific roles and signaling pathways associated with DOR activation. [, , , , , ]
DSLET has been widely utilized in various research areas, including neuroscience, pharmacology, and cellular biology, to elucidate the physiological and pharmacological effects mediated by DOR. [, , , , , ] Its applications encompass the study of pain perception, neurotransmission, cellular signaling, and receptor regulation. [, , , , , ]
Future Directions
Elucidating the Role of DOR Subtypes: While DSLET displays selectivity for DOR, there is growing evidence for the existence of DOR subtypes with distinct pharmacological profiles and physiological functions. [, ] Future studies employing DSLET, along with other selective ligands, could help unravel the specific roles of these subtypes in various physiological and pathological processes.
Related Compounds
[D-Pen2,D-Pen5]enkephalin (DPDPE)
Relevance: DPDPE is often used alongside DSLET in research to probe the complexities and potential subtypes of δ-opioid receptors [, , , , ]. While both are potent δ-opioid agonists, studies show distinct pharmacological profiles, suggesting they might act on different δ-opioid receptor subtypes. For example, DPDPE antinociception is less affected by naltrindole compared to DSLET [, ]. Some research indicates DPDPE might act primarily on the proposed δ-1 receptor subtype, while DSLET displays activity at both δ-1 and δ-2 subtypes [].
[D-Ala2]deltorphin II
Relevance: [D-Ala2]deltorphin II serves as a valuable tool to differentiate δ-opioid receptor subtypes alongside DSLET [, , ]. Research indicates that while both peptides are potent δ-opioid receptor agonists, their pharmacological effects differ. For instance, the antinociceptive effects of [D-Ala2]deltorphin II are effectively blocked by naltrindole 5'-isothiocyanate, while those of DSLET are not []. These findings suggest that DSLET and [D-Ala2]deltorphin II might preferentially activate distinct δ-opioid receptor subtypes.
Naltrindole (NTI)
Relevance: Naltrindole is a crucial tool in studying DSLET's actions and probing for δ-opioid receptor subtypes [, , , , , ]. The ability of naltrindole to differentially antagonize the antinociceptive effects of DSLET compared to other δ-agonists, like DPDPE, provides key evidence supporting the potential existence of δ-opioid receptor subtypes [, , , ].
Naltrindole 5'-isothiocyanate (5'-NTII)
Relevance: Similar to naltrindole, 5'-NTII is instrumental in investigating the complexities of δ-opioid receptor subtypes and their role in mediating the effects of DSLET [, , ]. The ability of 5'-NTII to differentially antagonize the antinociceptive effects of various δ-agonists, including DSLET, further strengthens the hypothesis of δ-opioid receptor subtype existence [, , ].
7-Benzylidenenaltrexone (BNTX)
Relevance: BNTX plays a crucial role in differentiating δ-opioid receptor subtypes alongside DSLET [, , ]. Studies comparing the ability of BNTX and naltrindole to antagonize the effects of DSLET and other δ-agonists, such as DPDPE, provide evidence for δ-opioid receptor heterogeneity [, , ]. For instance, BNTX exhibits lower potency than naltrindole in blocking DSLET-induced increases in intracellular calcium concentration, suggesting differential interactions with δ-opioid receptor subtypes [].
Tyr-D-Ala-Gly-N-methyl-Phe-Gly-ol (DAMGO)
Relevance: DAMGO serves as a comparative μ-opioid receptor agonist in studies investigating the specific actions of DSLET at δ-opioid receptors [, , , ]. By comparing the effects of DAMGO (μ-agonist) and DSLET (δ-agonist), researchers can differentiate between μ- and δ-opioid receptor-mediated responses in various systems, such as antinociception, neurotransmitter release, and signal transduction pathways.
Ethylketocyclazocine (EKC)
Relevance: EKC serves as a pharmacological tool to study the complexities of opioid receptor signaling and potential subtype-selective effects in comparison to DSLET, which is primarily a δ-opioid receptor agonist []. Research suggests that EKC and DSLET activate distinct opioid receptor populations and signaling pathways, as evidenced by their differential sensitivities to various opioid antagonists [].
β-Endorphin [β-END(1-31)]
Relevance: Similar to EKC, β-Endorphin serves as a tool to compare and contrast the pharmacological actions of DSLET, a more selective δ-opioid receptor agonist [, ]. By studying the responses elicited by β-Endorphin and DSLET in various experimental paradigms, researchers can gain insights into the distinct roles and signaling mechanisms of different opioid receptor subtypes.
U50,488H
Relevance: U50,488H serves as a comparative probe for κ-opioid receptor function in studies investigating the specific actions of DSLET at δ-opioid receptors [, ]. Its selectivity for κ-receptors helps to delineate the distinct roles of δ- and κ-opioid receptors in various physiological processes.
Relevance: DADL serves as another tool to investigate δ-opioid receptor function and potential subtypes, alongside DSLET [, ]. Comparing their pharmacological profiles and sensitivities to antagonists helps researchers understand the complexities of δ-receptor signaling and potential therapeutic applications.
[D-Pen-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] (CTOP)
Relevance: CTOP serves as a valuable pharmacological tool to differentiate μ-opioid receptor subtypes and understand their potential roles in mediating the effects of opioid agonists, including DSLET []. By examining the ability of CTOP to antagonize the actions of DSLET and other opioid ligands, researchers can gain insights into the receptor subtypes and signaling pathways involved in various physiological processes.
Nor-binaltorphimine
Relevance: Similar to U50,488H, nor-binaltorphimine is used alongside DSLET in research to investigate the distinct roles and potential interactions between δ- and κ-opioid receptors []. Its selectivity for κ-receptors aids in dissecting the complex interplay of these receptor subtypes in mediating various physiological responses.
Bremazocine
Relevance: Bremazocine is employed in research alongside DSLET to probe the intricacies of opioid receptor pharmacology and potential subtype-selective effects []. Comparing their responses and sensitivities to various antagonists helps researchers understand the complexities of opioid receptor signaling and their roles in mediating physiological effects.
Tyr-D-Arg-Phe-Sar (TAPS)
Relevance: TAPS serves as a comparative μ-opioid receptor agonist, similar to DAMGO, in studies investigating the specific actions of DSLET at δ-opioid receptors []. By comparing and contrasting the effects of TAPS and DSLET, researchers can differentiate between μ- and δ-opioid receptor-mediated responses and gain insights into their distinct pharmacological profiles.
ICI 174,864
Relevance: ICI 174,864, alongside naltrindole and BNTX, serves as a crucial tool in studies exploring the intricacies of δ-opioid receptor subtypes and their role in mediating the effects of DSLET [, , , , ]. The ability of ICI 174,864 to differentially antagonize the actions of DSLET compared to other δ-agonists, like DPDPE, supports the concept of δ-opioid receptor subtype heterogeneity [, , , , ].
Alfentanil
Relevance: Alfentanil serves as a comparative μ-opioid receptor agonist in research investigating the distinct pharmacological actions of DSLET at δ-opioid receptors, especially in pain models []. By examining their differences in antinociceptive effects and sensitivities to antagonists, researchers can differentiate between μ- and δ-opioid receptor-mediated pathways involved in pain modulation.
Relevance: DELT I is often employed alongside DSLET in research to investigate the pharmacological properties and potential subtypes of δ-opioid receptors []. While both peptides are potent δ-opioid agonists, studies reveal distinct pharmacological profiles, suggesting they might interact differently with δ-opioid receptor subtypes.
β-Chlomaltrexamine (β-CNA)
Relevance: β-CNA, like Superfit (described below), is used in studies to investigate the relationship between opioid receptor occupancy and downstream signaling events, particularly G protein activation [, ]. By irreversibly blocking μ-opioid receptors with β-CNA, researchers can assess the contribution of these receptors to the observed effects of DSLET and other opioid agonists.
Superfit (SF)
Relevance: Superfit plays a crucial role in research investigating the concept of "spare receptors" in δ-opioid receptor signaling [, ]. By gradually inactivating δ-opioid receptors with increasing concentrations of Superfit, researchers can examine the relationship between receptor occupancy and the ability of DSLET to stimulate G protein activity, providing insights into the efficiency of signal transduction and potential therapeutic implications.
Relevance: DSTBULET is a prime example of structure-activity relationship (SAR) studies based on modifications to the DSLET scaffold []. By comparing the binding affinities and pharmacological profiles of DSLET and DSTBULET, researchers can gain a deeper understanding of the molecular interactions that govern δ-opioid receptor selectivity and potentially design more selective and potent opioid ligands.
Source and Classification
DSLET is classified as a peptide and specifically as a delta opioid receptor agonist. It is derived from the natural enkephalins but features specific amino acid substitutions that enhance its selectivity for the delta receptor over other opioid receptors. The compound is synthesized for research purposes and is not intended for clinical use in patients.
Synthesis Analysis
The synthesis of DSLET involves several key steps, typically utilizing solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Key Steps in Synthesis:
Amino Acid Protection: Each amino acid used in the synthesis is protected to prevent unwanted reactions. Common protecting groups include t-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and protecting groups are removed using acidic conditions.
Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to isolate DSLET from by-products and unreacted materials.
Characterization: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized DSLET.
Molecular Structure Analysis
The molecular structure of DSLET can be represented as follows:
Chemical Formula: C₁₁H₁₄N₂O₃S
Molecular Weight: Approximately 246.30 g/mol
Structural Features:
DSLET consists of a linear sequence of amino acids with specific side chains that confer its biological activity.
The presence of D-serine at position 2 enhances its binding affinity for delta opioid receptors compared to its natural counterparts.
The stereochemistry of the amino acids plays a crucial role in determining the compound's conformational stability and receptor interaction profiles.
NMR studies indicate that DSLET adopts specific conformations that are favorable for receptor binding, which can be influenced by environmental factors such as solvent polarity.
Chemical Reactions Analysis
DSLET participates in various chemical reactions primarily related to its interactions with opioid receptors. These interactions can lead to:
Signal Transduction: Upon binding, it activates G-proteins associated with these receptors, leading to inhibition of adenylate cyclase activity and modulation of intracellular cyclic adenosine monophosphate levels.
Second Messenger Activation: This process subsequently activates phospholipase C, resulting in increased intracellular calcium levels and activation of protein kinase C pathways.
Mechanism of Action
The mechanism of action of DSLET involves its interaction with delta opioid receptors located on neuronal membranes:
Binding Affinity: DSLET exhibits high affinity for delta opioid receptors due to its specific amino acid configuration, which allows for optimal fit within the receptor's binding pocket.
Agonistic Activity: Upon binding, DSLET induces conformational changes in the receptor that promote G-protein activation.
Signal Cascade Initiation: This activation triggers a cascade of intracellular events leading to analgesic effects through modulation of neurotransmitter release and inhibition of pain pathways.
Research has shown that DSLET's agonistic properties can lead to significant antinociceptive effects in various animal models, highlighting its potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties:
Appearance: Typically presented as a white powder.
Solubility: Soluble in water and other polar solvents; solubility may vary depending on pH.
Chemical Properties:
Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature conditions.
Reactivity: Reacts with nucleophiles due to the presence of functional groups such as amines and carboxylic acids.
Analytical Data:
Melting Point: Data varies based on purity; typically around 200 °C.
pKa Values: Relevant for understanding ionization states at physiological pH, influencing solubility and receptor interaction.
Applications
DSLET has several important applications in scientific research:
Opioid Research: Used extensively in studies investigating opioid receptor pharmacology and signaling pathways.
Pain Management Studies: Serves as a model compound for developing new analgesics targeting delta opioid receptors.
Neuroscience Research: Investigates mechanisms underlying pain perception, addiction, and mood regulation through delta receptor modulation.
Peptide Synthesis Studies: Provides insights into peptide synthesis methodologies and optimization techniques due to its structural characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HA-100 is an isoquinoline compound with an added piperazinylsulfonyl group that acts as an inhibitor of protein kinases (PKs), including PKA, PKC, and PKG (IC50s = 8, 12, and 4 µM, respectively). It less effectively blocks the activity of myosin light chain kinase (IC50 = 240 µM).
PD 145305 is an inactive analog of PD 150606, a selective inhibitor of calpains (Kis = 0.21 and 0.37 µM for µ- and m-calpain, respectively). It is inactive at concentrations up to 500 µM.